2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole scaffold. Key structural features include:
Properties
IUPAC Name |
2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-25-17-9-8-14(29-3)11-16(17)19-20(25)21(28)26(2)22(24-19)31-12-18(27)23-13-6-5-7-15(10-13)30-4/h5-11H,12H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXODTUIQGEIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps include:
- Formation of the pyrimido[5,4-b]indole core.
- Introduction of the methoxy and dimethyl groups.
- Attachment of the sulfanyl and acetamide groups.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations:
Core Substitutions: The 8-methoxy and 3,5-dimethyl groups in the target compound enhance steric bulk and electron-donating effects compared to simpler 4-oxo-3-phenyl analogs (). This may reduce metabolic oxidation but increase binding specificity . Sulfanyl vs.
Acetamide Modifications: The 3-(methylsulfanyl)phenyl group provides a unique balance of hydrophobicity and electronic effects. Trifluoromethoxy () and ethylphenyl () groups enhance lipophilicity, but their electron-withdrawing effects may alter target interactions compared to the methylsulfanyl group .
Compounds with oxadiazole-thioacetamide scaffolds () exhibit enzyme inhibition, highlighting the importance of sulfur-based linkers in modulating activity .
Crystallographic and Computational Considerations
- Hydrogen Bonding : The 4-oxo group and acetamide NH may form intermolecular H-bonds, as observed in pyrimidoindole derivatives (). Such interactions could stabilize crystal packing .
- CSD Analysis : The Cambridge Structural Database () reveals that pyrimidoindoles with methoxy substituents often adopt planar conformations, favoring π-stacking .
Biological Activity
2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the class of pyrimidoindoles. Its unique structure features a pyrimidoindole core, a methoxy group, and a sulfanyl-acetamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
- Molecular Formula : C24H26N4O3S
- Molecular Weight : 450.6 g/mol
- Structure : The compound's structure can be visualized as follows:
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Cytotoxicity Studies : The compound exhibits significant cytotoxic activity against various cancer cell lines. In particular, derivatives of related structures have shown promising results in inhibiting the proliferation of colorectal cancer cells (e.g., HCT116 and Caco-2) by inducing apoptosis and blocking cell cycle progression at the G2/M phase. This mechanism appears to involve the inhibition of the PI3K/AKT/mTOR signaling pathway .
- Mechanism of Action : The biological activity is primarily attributed to the compound's ability to interact with cellular pathways that regulate growth and survival. This interaction leads to decreased mitochondrial membrane potential and subsequent apoptosis in cancer cells .
Antioxidant Activity
The compound also demonstrates antioxidant properties. Research indicates that certain derivatives exhibit improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This activity is crucial for mitigating oxidative stress in biological systems .
Data Tables
| Activity | Cell Line / Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HCT116 | Not specified | Induces apoptosis via PI3K/AKT/mTOR pathway |
| Cytotoxicity | Caco-2 | Not specified | Cell cycle arrest at G2/M phase |
| Antioxidant Activity | Various | Varies | Reduces oxidative stress |
| Antibacterial Activity | E. faecalis | 8 | Disruption of bacterial cell wall |
Case Studies
- Colorectal Cancer Research : A study focusing on neocryptolepine derivatives demonstrated significant cytotoxic effects on colorectal cancer cells, suggesting that similar compounds may offer therapeutic benefits against drug-resistant cancers .
- Antioxidant Evaluation : Various derivatives were tested for their antioxidant capacities using multiple assays, revealing that some compounds significantly outperformed traditional antioxidants in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
